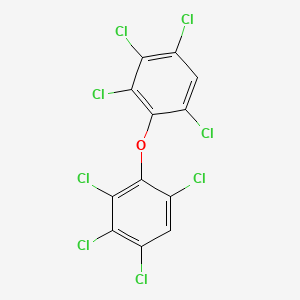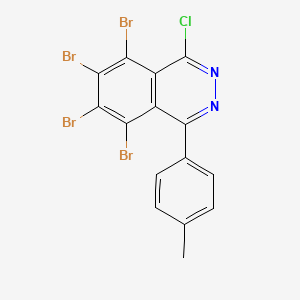
5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine is a complex organic compound characterized by the presence of multiple halogen atoms and a methylphenyl group attached to a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a phthalazine derivative, followed by chlorination and subsequent attachment of the methylphenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can remove halogen atoms or reduce other functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated compounds.
Scientific Research Applications
5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of flame retardants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine exerts its effects involves interactions with specific molecular targets. The halogen atoms and the phthalazine core can interact with enzymes, receptors, or other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrabromo-1-chloro-4-phenylphthalazine: Similar structure but lacks the methyl group on the phenyl ring.
5,6,7,8-Tetrabromo-1-chloro-4-(4-methoxyphenyl)phthalazine: Contains a methoxy group instead of a methyl group on the phenyl ring.
5,6,7,8-Tetrabromo-1-chloro-4-(4-nitrophenyl)phthalazine: Contains a nitro group on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in 5,6,7,8-Tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine distinguishes it from other similar compounds
Properties
CAS No. |
126764-75-8 |
|---|---|
Molecular Formula |
C15H7Br4ClN2 |
Molecular Weight |
570.3 g/mol |
IUPAC Name |
5,6,7,8-tetrabromo-1-chloro-4-(4-methylphenyl)phthalazine |
InChI |
InChI=1S/C15H7Br4ClN2/c1-6-2-4-7(5-3-6)14-8-9(15(20)22-21-14)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI Key |
VFNMPIWDSLXDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=C2C(=C(C(=C3Br)Br)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
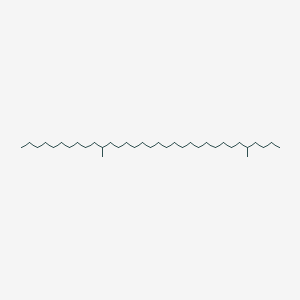
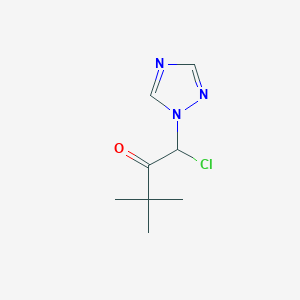
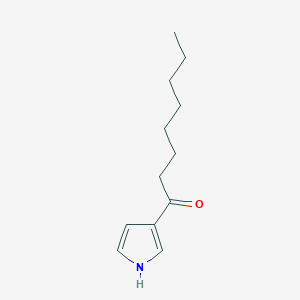

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)

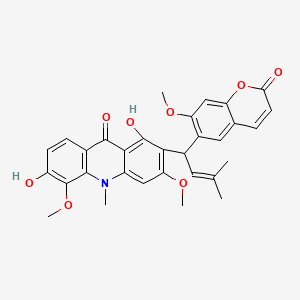
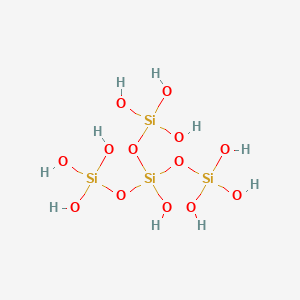
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)

